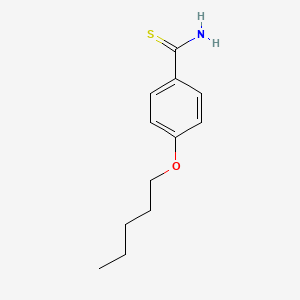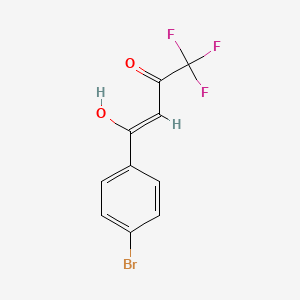
2-Buten-1-one, 1-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
.
Structure: It features a bromophenyl group attached to a butenone backbone, with a trifluoromethyl group and a hydroxy group at specific positions.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not extensively documented.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions include the use of a base (such as sodium hydroxide) and a solvent (e.g., ethanol or acetonitrile).
Industrial Production: Industrial-scale production methods are not widely reported due to its limited commercial use.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including nucleophilic addition, substitution, and cyclization.
Common Reagents and Conditions: Dimethylamine, base, and appropriate solvents are commonly used.
Major Products: The major product is the cyclized butenone structure.
Scientific Research Applications
Chemistry: Limited studies explore its reactivity and applications in organic synthesis.
Biology and Medicine: Its biological applications remain unexplored, but it could serve as a starting point for drug discovery.
Industry: No significant industrial applications are known.
Mechanism of Action
Targets: The compound’s exact molecular targets are not well-established.
Pathways: Further research is needed to elucidate its mechanism of action.
Comparison with Similar Compounds
Uniqueness: Its trifluoromethyl and hydroxy substituents distinguish it from other butenone derivatives.
Similar Compounds: Related compounds include 2-buten-1-one derivatives with different substituents, such as 2-buten-1-one, 1-(4-bromophenyl)-4-nitro- .
Properties
Molecular Formula |
C10H6BrF3O2 |
|---|---|
Molecular Weight |
295.05 g/mol |
IUPAC Name |
(Z)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C10H6BrF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-5,15H/b8-5- |
InChI Key |
KQTSRYLXTKSQGP-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)C(F)(F)F)/O)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)

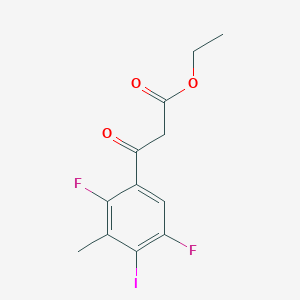
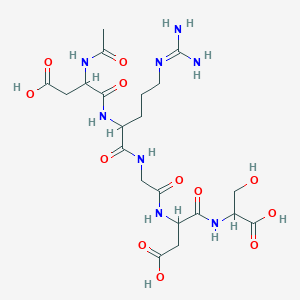
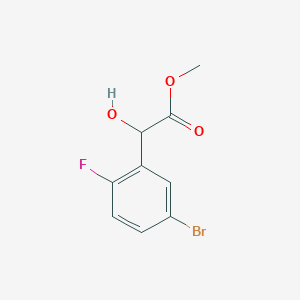

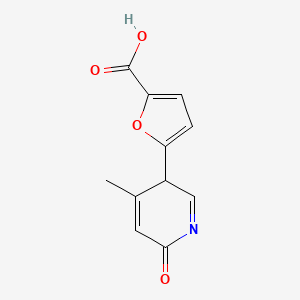
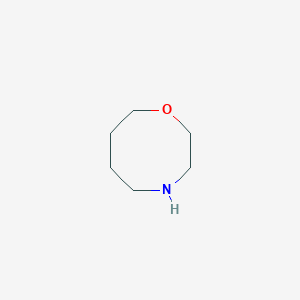
![{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B12111513.png)
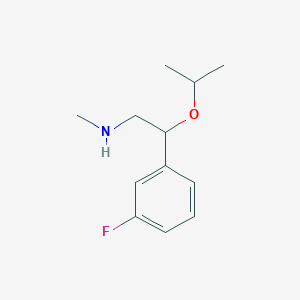
![3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B12111522.png)

